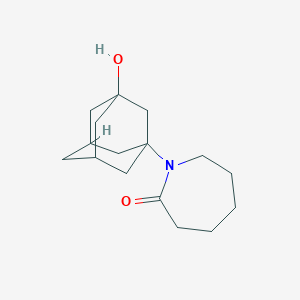
1-(3-Hydroxy-1-adamantyl)azepan-2-one
Overview
Description
1-(3-Hydroxy-1-adamantyl)azepan-2-one (1-HAA) is an organic compound with a unique structure and properties. It is a cyclic hydroxy-substituted adamantane derivative, and is a versatile building block for the synthesis of various compounds. Due to its unique structure, 1-HAA has been used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry.
Scientific Research Applications
Biopharma Production
1-(3-Hydroxy-1-adamantyl)azepan-2-one: is utilized in the biopharmaceutical industry for the production of various therapeutic compounds. Its unique chemical structure makes it a valuable intermediate in the synthesis of drugs that require a high degree of stereochemical control. This compound can influence the pharmacokinetic properties of the final pharmaceutical product, potentially enhancing its efficacy and stability .
Analytical Chemistry
In analytical chemistry, 1-(3-Hydroxy-1-adamantyl)azepan-2-one serves as a reference standard due to its well-defined properties. It is used to calibrate instruments and validate analytical methods, ensuring accuracy and consistency in research findings. Its stability under various conditions is particularly valuable for long-term studies and experiments .
Life Science Research
This compound finds applications in life science research, particularly in the study of cellular processes. Researchers use it to investigate the biological pathways and interactions within cells, as it can be incorporated into more complex molecules that interact with specific cellular components. This aids in understanding diseases at the molecular level and developing targeted treatments .
Pharmaceutical Testing
1-(3-Hydroxy-1-adamantyl)azepan-2-one: is employed in pharmaceutical testing to assess the quality and purity of drug formulations. It acts as a control substance against which the active pharmaceutical ingredients are compared. This ensures that the drugs meet the required standards for safety and effectiveness before they reach the market .
Chromatography
In chromatography, this compound is used as a standard to help identify and quantify other substances within a mixture. Its unique retention time and interaction with chromatographic media make it an excellent marker for method development and troubleshooting in both gas and liquid chromatography applications .
Mass Spectrometry
Mass spectrometry utilizes 1-(3-Hydroxy-1-adamantyl)azepan-2-one as a calibration standard for mass accuracy and resolution. Its well-characterized mass spectral profile provides a benchmark for the analysis of complex biological samples, allowing for the precise detection and quantification of biomolecules .
properties
IUPAC Name |
1-(3-hydroxy-1-adamantyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-14-4-2-1-3-5-17(14)15-7-12-6-13(8-15)10-16(19,9-12)11-15/h12-13,19H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKRNSOLZAYZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-1-adamantyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





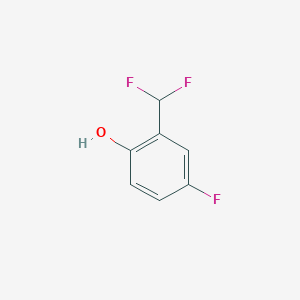
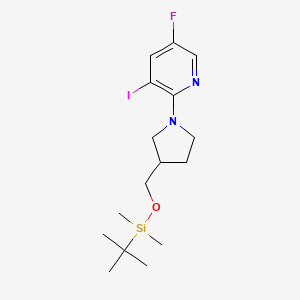
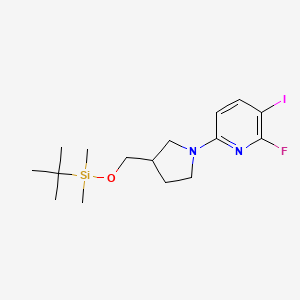
![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)
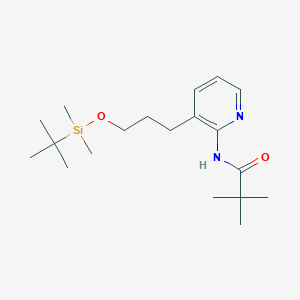
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)



